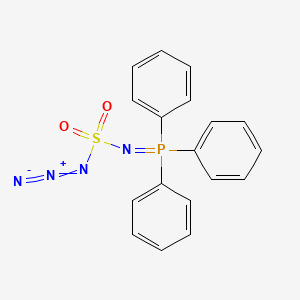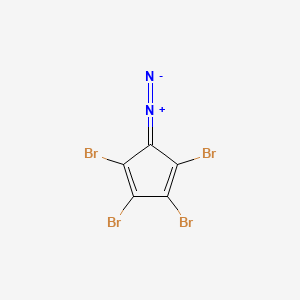
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiol group, an amidino group, and a sulfate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) typically involves the reaction of methanethiol with N-(3-benzyloxypropyl)amidino- compounds under specific conditions. The sulfation process is a key step in the synthesis, where the sulfate ester group is introduced. This can be achieved using reagents such as tributylsulfoammonium betaine, which facilitates the formation of organosulfates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfation processes, where the reaction conditions are optimized for high yield and purity. The use of microwave-assisted approaches and catalytic diaryl borinic acid can enhance the efficiency of the sulfation process .
Análisis De Reacciones Químicas
Types of Reactions
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of the sulfate ester group can yield the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the thiol group yields disulfides, while reduction of the sulfate ester group produces alcohols .
Aplicaciones Científicas De Investigación
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The sulfate ester group can facilitate binding to specific proteins, influencing their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a strong odor, used as a precursor in organic synthesis.
Ethanethiol (C₂H₅SH): Another thiol with similar properties to methanethiol, commonly used as an odorant for natural gas.
Propiedades
Número CAS |
40283-92-9 |
|---|---|
Fórmula molecular |
C12H18N2O4S2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propoxymethylbenzene |
InChI |
InChI=1S/C12H18N2O4S2/c13-12(10-19-20(15,16)17)14-7-4-8-18-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,13,14)(H,15,16,17) |
Clave InChI |
JCDVXGPHXXODML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
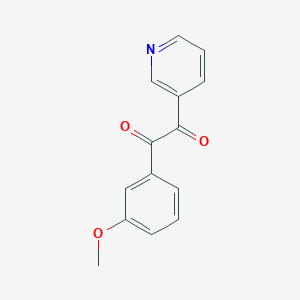

![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
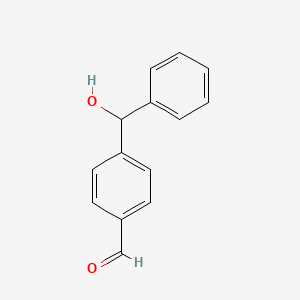
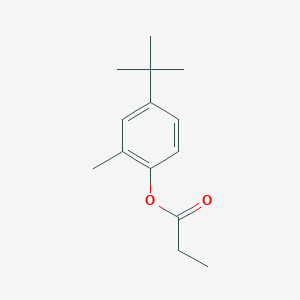
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
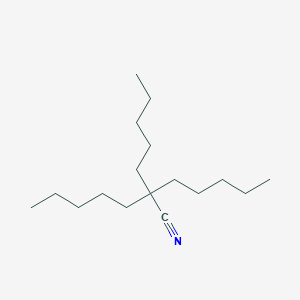

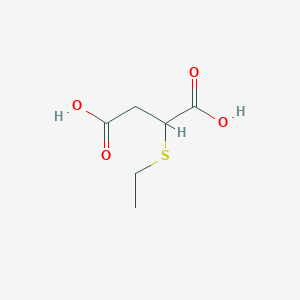
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
